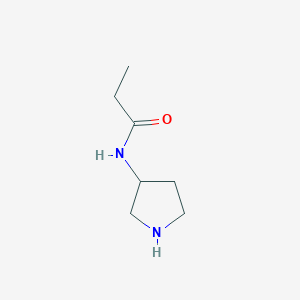

N-(pyrrolidin-3-yl)propanamide

Description

Contextualizing Pyrrolidine (B122466) and Propanamide Moieties in Bioactive Chemical Scaffolds

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. nih.govdntb.gov.ua Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic rings, a feature that is increasingly sought after in drug design. nih.gov This structural complexity, including the presence of sp³-hybridized carbons and potential for stereoisomers, is crucial for establishing the clinical success of new bioactive molecules. nih.gov The pyrrolidine scaffold is a prevalent feature in numerous FDA-approved drugs and is recognized for its versatility in creating compounds with a wide range of biological activities, including anticancer, antidiabetic, antiviral, and anti-inflammatory properties. dntb.gov.uaresearchgate.net The ability to functionalize the pyrrolidine ring at various positions allows for the fine-tuning of a molecule's physicochemical properties, enhancing target selectivity and minimizing off-target effects. dntb.gov.ua

The propanamide moiety, characterized by a three-carbon chain with an amide group, serves as a critical linker and pharmacophore in a multitude of bioactive compounds. The amide bond itself is a key structural feature in peptides and proteins and is known for its ability to form hydrogen bonds, which are vital for molecular recognition and binding to biological targets. ajchem-a.com The propanamide structure provides a flexible yet defined spacer that can optimally position other functional groups for interaction with receptors or enzyme active sites. This motif is found in compounds developed as anti-inflammatory agents, anticonvulsants, and selective androgen receptor degraders (SARDs). researchgate.netnih.gov

Research Significance of N-(pyrrolidin-3-yl)propanamide and Analogous Propanamide Derivatives

The research significance of N-(pyrrolidin-3-yl)propanamide is best understood through the lens of its analogous structures, which have been the subject of various scientific investigations. These studies highlight the potential of the N-(pyrrolidin-3-yl)propanamide scaffold as a building block for novel therapeutic agents.

Detailed research into derivatives has provided valuable structure-activity relationship (SAR) data. For instance, a series of N-acylated glycyl-(2-cyano)pyrrolidines have been synthesized and evaluated as inhibitors of fibroblast activation protein (FAP), a target implicated in several diseases. nih.gov These studies explored how modifications to the acyl group and the pyrrolidine ring impact inhibitory potency and selectivity against related enzymes. nih.gov

In another area of research, pyrrolidine amide derivatives have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation and pain pathways. rsc.org SAR studies on these compounds revealed that small, lipophilic substituents on a terminal phenyl group were optimal for potency. rsc.org The nature of the linker between the pyrrolidine and another part of the molecule was also found to be crucial, with conformationally flexible linkers increasing inhibitory potency, albeit sometimes at the cost of selectivity. rsc.org

Furthermore, propanamide derivatives incorporating heterocyclic systems have been synthesized and evaluated for their anti-inflammatory and anticonvulsant activities. For example, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides showed significant protection against carrageenan-induced paw edema in preclinical models. nih.gov In the realm of epilepsy research, hybrid molecules combining the structural features of known antiepileptic drugs have been created. nih.gov One such series, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, which are structurally related to N-(pyrrolidin-3-yl)propanamide, have demonstrated potent anticonvulsant activity in various seizure models. nih.govuj.edu.pl The table below summarizes the findings for some of these active analogs.

| Compound | Seizure Model | Activity (ED₅₀ mg/kg, ip) | Reference |

| Compound 4 | Maximal Electroshock Seizure (MES) | 67.65 | nih.gov |

| Compound 4 | Subcutaneous Pentylenetetrazole (scPTZ) | 42.83 | nih.gov |

| Compound 8 | Maximal Electroshock Seizure (MES) | 54.90 | nih.gov |

| Compound 8 | Subcutaneous Pentylenetetrazole (scPTZ) | 50.29 | nih.gov |

| Compound 20 | Subcutaneous Pentylenetetrazole (scPTZ) | 47.39 | nih.gov |

This interactive table showcases the anticonvulsant activity of selected N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives in mice. nih.gov

These research findings on analogous structures underscore the potential of the N-(pyrrolidin-3-yl)propanamide core in the development of new chemical entities with therapeutic applications. The modular nature of this scaffold allows for systematic modifications to explore and optimize interactions with various biological targets.

Structure

3D Structure

Properties

IUPAC Name |

N-pyrrolidin-3-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-7(10)9-6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOGNXBWLDRNON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Pyrrolidin 3 Yl Propanamide and Its Structural Analogs

Established Reaction Pathways for Amide Bond Formation with Pyrrolidine (B122466) Derivatives

The cornerstone of synthesizing N-(pyrrolidin-3-yl)propanamide is the formation of a stable amide bond between a 3-aminopyrrolidine precursor and a propanoyl moiety. This transformation is typically achieved through the coupling of a carboxylic acid (propanoic acid) or its activated derivative with the primary amino group at the C3 position of the pyrrolidine ring. The choice of coupling reagent is critical to ensure high yield and purity, especially when dealing with complex or sensitive substrates.

A variety of coupling reagents, developed primarily for peptide synthesis, are applicable here. These reagents work by activating the carboxyl group of propanoic acid, making it susceptible to nucleophilic attack by the amine. Common classes of reagents include carbodiimides, phosphonium salts, and aminium/uronium salts. luxembourg-bio.comhepatochem.com

Carbodiimide-based reagents , such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. To minimize side reactions and reduce racemization (if chiral centers are present), they are often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). luxembourg-bio.comnih.gov The reaction proceeds through an O-acylisourea intermediate, which then reacts with the amine.

Phosphonium and aminium/uronium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and lead to rapid reactions with minimal side products. hepatochem.compeptide.com These reagents are particularly useful for coupling electron-deficient amines or sterically hindered components. nih.gov

Another effective method involves the conversion of propanoic acid into a more reactive species, such as an acyl chloride (propanoyl chloride). This highly electrophilic intermediate reacts readily with 3-aminopyrrolidine, often in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct.

The following table summarizes common coupling reagents and their general reaction conditions.

| Reagent Class | Example Reagent | Additive (if common) | Typical Solvent | General Conditions |

| Carbodiimide | EDC (Water-soluble) | HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | Room temperature, 2-12 hours |

| Carbodiimide | DCC (Insoluble urea) | DMAP | Dichloromethane (DCM) | 0°C to Room temperature, 4-16 hours |

| Aminium/Uronium | HATU | DIPEA (Hünig's base) | Dimethylformamide (DMF) | Room temperature, 1-5 hours |

| Phosphonium | PyBOP | DIPEA (Hünig's base) | Dimethylformamide (DMF) | Room temperature, 2-8 hours |

Strategies for Regioselective Synthesis of Pyrrolidine-Propanamide Linkages

The regioselectivity of the final compound is entirely dependent on the synthesis of the 3-aminopyrrolidine precursor. The amide bond formation itself is inherently regioselective, occurring at the available primary amine. Therefore, the primary challenge lies in introducing an amino group specifically at the C3 position of the pyrrolidine ring.

A highly effective and common strategy for achieving this, particularly for chiral products, involves starting with a readily available, stereochemically defined precursor such as trans-4-hydroxy-L-proline . google.comnih.gov This approach offers excellent control over the regiochemistry and stereochemistry at the C3 position. A typical synthetic sequence is as follows:

Protection and Activation : The nitrogen of 4-hydroxy-L-proline is protected, commonly with a tert-butoxycarbonyl (Boc) group. The hydroxyl group at C4 is then activated by converting it into a good leaving group, such as a mesylate or tosylate.

Nucleophilic Substitution with Inversion : The activated hydroxyl group is displaced by an azide nucleophile (e.g., using sodium azide) in an S_N2 reaction. This crucial step proceeds with an inversion of stereochemistry, placing the azide group at the C3 position with the opposite configuration to the starting C4 hydroxyl group. google.com

Reduction : The azide group is subsequently reduced to a primary amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂/Pd-C) or with triphenylphosphine (Staudinger reaction). google.com

Deprotection and Coupling : After reduction, the N-Boc protecting group is removed under acidic conditions. The resulting 3-aminopyrrolidine is then coupled with propanoic acid or its derivative as described in section 2.1 to yield the final N-(pyrrolidin-3-yl)propanamide.

Alternative strategies for synthesizing 3-substituted pyrrolidines include catalyst-tuned hydroalkylation reactions of 3-pyrrolines, which can provide access to C3-alkylated pyrrolidines using specific nickel catalysts. organic-chemistry.org While not a direct route to an amino group, such methods highlight the progress in achieving regiocontrol over the pyrrolidine core. Furthermore, [3+2] cycloaddition reactions using azomethine ylides are a powerful tool for constructing the pyrrolidine ring itself with substituents at various positions, offering another avenue for creating the necessary precursors. acs.orgnih.gov

Methodologies for Derivatization and Functionalization

The core N-(pyrrolidin-3-yl)propanamide structure can be systematically modified to create a library of structural analogs for various research applications. Functionalization can be targeted at the pyrrolidine ring nitrogen, the pyrrolidine ring carbons, or the propanamide side chain.

Functionalization of the Pyrrolidine Ring:

N-Substitution : The secondary amine of the pyrrolidine ring is a prime site for derivatization. It can undergo a wide range of reactions, including N-alkylation with alkyl halides, reductive amination with aldehydes or ketones, and N-acylation with acyl chlorides or anhydrides. This allows for the introduction of diverse functional groups that can modulate the compound's physicochemical properties. nih.gov

C-Substitution : Introducing additional substituents onto the carbon framework of the pyrrolidine ring is more complex and typically involves starting with an already substituted precursor. For instance, using derivatives of 4-hydroxyproline with substituents at other positions allows for the synthesis of more complex scaffolds.

Functionalization of the Propanamide Chain:

Varying the Acyl Group : The most straightforward method for creating analogs is to replace propanoic acid in the amide coupling step with other carboxylic acids. This allows for the synthesis of a vast array of N-(pyrrolidin-3-yl)amides with varying chain lengths, branching, and terminal functional groups (e.g., aromatic rings, esters, nitriles).

Substitution on the Propanamide Backbone : Analogs can be created by using substituted propanoic acids, for example, 2-methylpropanoic acid or 3-phenylpropanoic acid. This introduces functionality directly onto the linker between the pyrrolidine ring and the amide carbonyl.

Scalability Considerations in Research Synthesis

Transitioning a synthetic route from a laboratory benchtop to a larger, preparative scale for extensive research presents several challenges. For the synthesis of N-(pyrrolidin-3-yl)propanamide and its analogs, key considerations include the cost of materials, reaction safety, and the practicality of purification.

Starting Materials : The use of inexpensive and readily available starting materials is crucial. Routes starting from L-proline or 4-hydroxy-L-proline are advantageous as these are bulk chiral pool chemicals. nih.gov

Reagent Selection : On a larger scale, the use of hazardous reagents like sodium azide requires stringent safety protocols. Similarly, coupling reagents that produce byproducts requiring chromatographic removal (like DCC, which forms insoluble dicyclohexylurea that can be filtered off) can be more scalable than those requiring extensive purification. luxembourg-bio.com The high cost of some modern coupling reagents (e.g., HATU) may also be a limiting factor for large-scale synthesis.

Reaction Conditions : Methods that avoid extreme temperatures (cryogenic or high heat) and pressures are generally preferred for scalability. Biocatalytic methods, such as those using transaminases, are gaining attention as they operate under mild conditions, though enzyme stability and cost can be a concern. acs.org

Purification : Purification by column chromatography is often a bottleneck in scaling up. Developing synthetic routes where the final product can be purified by crystallization or simple extraction is highly desirable. For instance, forming a salt of the final compound can often facilitate purification and handling. Some syntheses of substituted pyrrolidines have been successfully performed on the 100-gram scale, demonstrating the feasibility of producing these building blocks in significant quantities.

Structure Activity Relationship Sar Studies of N Pyrrolidin 3 Yl Propanamide Derivatives

Conformational Analysis and its Influence on Biological Activity

The conformation of the N-(pyrrolidin-3-yl)propanamide core, particularly the pyrrolidine (B122466) ring, plays a pivotal role in its interaction with biological targets. Unlike flat aromatic rings, the saturated pyrrolidine ring is non-planar and exists in various puckered conformations, a phenomenon known as "pseudorotation". nih.govresearchgate.net These conformations are typically described as envelope (Cγ-exo and -endo) forms. nih.gov The specific puckering of the ring and the spatial orientation of its substituents can significantly impact the molecule's ability to fit into the binding site of a protein.

In the context of N-acylethanolamine acid amidase (NAAA) inhibitors, the conformation of the entire molecule, influenced by the flexibility of linkers between the pyrrolidine ring and other parts of the compound, has been shown to be critical for activity and selectivity. nih.gov While a flexible linker can allow the molecule to adopt an optimal conformation for binding, leading to increased potency, it may also allow it to bind to off-targets, thus reducing selectivity. nih.govnih.gov Conversely, a more conformationally restricted linker can enhance selectivity by pre-organizing the molecule into a shape that is more specific for the intended target. nih.govnih.gov

Systematic Modifications on the Pyrrolidine Ring and Their Pharmacological Impact

Systematic modification of the pyrrolidine ring is a key strategy in the optimization of N-(pyrrolidin-3-yl)propanamide derivatives. The introduction of substituents at various positions of the ring can influence factors such as binding affinity, selectivity, and metabolic stability.

SAR studies have shown that the position and nature of substituents on the pyrrolidine ring are critical for biological activity. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring resulted in better in vitro potency. nih.gov Furthermore, the stereochemistry of these substituents is often a determining factor in pharmacological efficacy. For certain peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists, a cis-configuration of substituents at the 3- and 4-positions of the pyrrolidine ring was found to be preferable to the trans-orientation.

The following table illustrates the impact of substitutions on the pyrrolidine ring on the anticonvulsant activity of a series of pyrrolidine-2,5-dione derivatives.

| Compound ID | Pyrrolidine Ring Substituent (Position 3) | Anticonvulsant Activity (MES ED₅₀ mg/kg) |

| 69k | sec-butyl | 80.38 |

| 69l | sec-butyl | >100 (less active than 69k) |

| Variant | benzhydryl | Generally less active than sec-butyl |

Data sourced from a study on pyrrolidine-2,5-dione derivatives, where activity was influenced by the substituent at position 3 of the pyrrolidine ring. nih.gov

These findings underscore the importance of the pyrrolidine ring as a scaffold for chemical modification and highlight how subtle changes to its substitution pattern can lead to significant differences in pharmacological effect.

Elucidation of the Role of Propanamide Substituents in Target Recognition

The propanamide moiety of N-(pyrrolidin-3-yl)propanamide derivatives serves as a crucial point for introducing substituents that can directly interact with the biological target and influence binding affinity. In a comprehensive study of pyrrolidine amide derivatives as NAAA inhibitors, extensive SAR was conducted on a terminal phenyl ring, which is functionally equivalent to a substituent on the propanamide chain. nih.gov

The study revealed that the electronic and steric properties of substituents on this terminal ring significantly impact inhibitory potency. For instance, small lipophilic groups at the 3-position of the phenyl ring were found to be optimal for potency. nih.govnih.gov

The following data table summarizes the effects of various substituents on the terminal phenyl ring on the inhibitory activity against rat NAAA.

| Compound ID | Phenyl Ring Substituent | NAAA Inhibitory Activity (IC₅₀ in µM) |

| 1a | Unsubstituted | 2.8 ± 0.3 |

| 1d | 3-Methyl | 2.5 ± 0.4 |

| 1e | 4-Methyl | 2.9 ± 0.2 |

| 1g | 3-Fluoro | 3.1 ± 0.3 |

| 1h | 4-Fluoro | 2.7 ± 0.1 |

| 1j | 3-Chloro | 0.8 ± 0.1 |

| 1k | 4-Chloro | 7.5 ± 0.9 |

Data from a study on pyrrolidine amide derivatives as NAAA inhibitors. nih.gov

These results indicate that the binding pocket for the terminal phenyl ring is sensitive to the size and electronic nature of the substituent. nih.gov A 3-chloro substitution led to a 3.5-fold increase in potency compared to the unsubstituted compound, whereas a 4-chloro substitution resulted in a nearly 2.7-fold decrease in potency. nih.gov This highlights the precise structural requirements for optimal target recognition.

Investigating the Effect of Linker Length and Branching on Biological Potency

The linker connecting the pyrrolidine ring and the propanamide moiety (or its terminal substituents) can significantly influence the biological potency and selectivity of the derivatives. The length, flexibility, and branching of this linker determine the relative orientation of the key binding groups.

In the development of pyrrolidine amide-based NAAA inhibitors, the nature of the linker was found to be a critical determinant of activity. nih.gov Replacing a conformationally restricted linker (a phenyl group) with more flexible linkers led to a progressive increase in inhibitory potency. nih.govnih.gov However, this increased flexibility also resulted in reduced selectivity against the related enzyme fatty acid amide hydrolase (FAAH). nih.govnih.gov

The table below illustrates the impact of linker conformation on NAAA inhibitory activity.

| Compound ID | Linker Type | NAAA Inhibitory Activity (IC₅₀ in µM) |

| 1b | Conformationally restricted (phenyl) | 1.6 ± 0.2 |

| 3j | Flexible linker | 0.9 ± 0.1 |

| 3k | Flexible linker | 1.1 ± 0.1 |

| 4a | Flexible linker | 1.3 ± 0.1 |

| 4g | Rigid 4-phenylcinnamoyl group | 1.5 ± 0.2 |

Data from a study on pyrrolidine amide derivatives as NAAA inhibitors. nih.gov

These findings suggest that while a flexible linker can allow for better adaptation to the enzyme's active site to enhance potency, a more rigid linker can confer higher selectivity by restricting the molecule to a conformation less favorable for binding to off-targets. nih.gov The comparable potency of compound 4g , which has a rigid linker, suggests that its straight structure may fit well within the hydrophobic pocket of NAAA, achieving a favorable bound conformation. nih.gov

Pharmacological and Biological Activities of N Pyrrolidin 3 Yl Propanamide Analogs

Enzyme and Receptor Modulation

Research into N-(pyrrolidin-3-yl)propanamide analogs has revealed their capacity to interact with several important biological targets. These interactions range from enzyme inhibition, which can alter neurotransmitter levels or disrupt cellular signaling pathways, to receptor modulation, which can influence neuronal activity and pain perception. The following sections detail the specific findings from studies investigating these activities.

The inhibition of cholinesterase enzymes, Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), is a key strategy in the management of Alzheimer's disease. nih.govnih.gov Analogs incorporating the pyrrolidine (B122466) ring, a feature of the N-(pyrrolidin-3-yl)propanamide structure, have been explored for this purpose.

Synthetic studies have produced dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines], which have shown promising inhibitory activity against both AChE and BChE. nih.gov Specifically, certain compounds from this series demonstrated greater selectivity for AChE over BChE, a profile similar to the clinically used drug Donepezil. nih.gov Molecular modeling has been employed to understand the interactions between these pyrrolidine-containing compounds and the active sites of the cholinesterase enzymes. nih.gov

Table 1: Cholinesterase Inhibition by Pyrrolidine Analogs

| Compound Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] | AChE and BChE | Revealed promising efficacy against both enzymes. | nih.gov |

| Compound 8e | AChE and BChE | Showed inhibitory properties with selectivity for AChE. | nih.gov |

| Compound 8g | AChE and BChE | Showed inhibitory properties with selectivity for AChE. | nih.gov |

Monoamine oxidase B (MAO-B) inhibitors are utilized in the treatment of neurodegenerative conditions like Parkinson's disease by preventing the breakdown of dopamine (B1211576). researchgate.netmdpi.com Several series of N-(pyrrolidin-3-yl)propanamide analogs and related pyrrolidine derivatives have been synthesized and evaluated for their MAO-B inhibitory potential.

One study focused on novel chiral fluorinated pyrrolidine derivatives, identifying a compound designated as D5, which proved to be a highly potent and selective MAO-B inhibitor. nih.gov This compound exhibited an IC₅₀ value of 0.019 μM and a selectivity index of 2440 (MAO-A/MAO-B), showing significantly greater potency than the established drug safinamide. nih.gov Molecular docking studies suggested that enhanced hydrophobic interactions contributed to its high activity against MAO-B. nih.gov

Table 2: MAO-B Inhibition by Pyrrolidine Derivatives

| Compound | Target | IC₅₀ (μM) | Selectivity Index (MAO-A/MAO-B) | Reference |

|---|---|---|---|---|

| Compound D5 | MAO-B | 0.019 | 2440 | nih.gov |

| Safinamide (Reference) | MAO-B | 0.163 | 172 | nih.gov |

Kinases like FMS-like tyrosine kinase 3 (FLT3) and c-KIT are crucial targets in oncology, particularly for acute myeloid leukemia (AML). nih.govnih.gov A specific analog, (Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide, known as compound 17, has been identified as a novel and potent FLT3 inhibitor. nih.govacs.orgacs.org

This compound displayed potent inhibitory activity against the FLT3-ITD mutant with an IC₅₀ value of 0.8 nM. nih.govacs.org Furthermore, it demonstrated excellent selectivity, being over 500-fold more selective for FLT3 compared to the c-KIT kinase. nih.govacs.orgacs.org In cellular assays, compound 17 selectively inhibited the proliferation of FLT3-ITD-positive AML cell lines, such as MV4-11 and MOLM-13, with IC₅₀ values of 23.5 nM and 35.5 nM, respectively. nih.govacs.org Docking studies indicate that this compound is likely a type II FLT3 inhibitor, binding to the ATP binding region in an inactive conformation. acs.org

Table 3: Kinase Inhibition Profile of Compound 17

| Target | Parameter | Value | Reference |

|---|---|---|---|

| FLT3-ITD mutant | IC₅₀ | 0.8 nM | nih.govacs.orgacs.org |

| c-KIT kinase | Selectivity vs. FLT3 | >500-fold | nih.govacs.orgacs.org |

| MV4-11 cell line | IC₅₀ | 23.5 nM | nih.govacs.org |

| MOLM-13 cell line | IC₅₀ | 35.5 nM | nih.govacs.org |

The sigma-1 receptor is a unique protein chaperone implicated in pain modulation, making its antagonists potential therapeutic agents. nih.gov Research into compounds with a propionamide (B166681) scaffold has led to the development of dual-target ligands. A series of piperidine (B6355638) propionamide derivatives were designed and synthesized to act as both sigma-1 (σ₁) receptor antagonists and mu (μ) opioid receptor agonists. nih.gov

Among these, compound 44, N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide, demonstrated high affinity for the σ₁ receptor with a Kᵢ value of 1.86 nM. nih.gov This line of research highlights the potential for developing compounds with mixed pharmacological profiles to address complex conditions like neuropathic pain. nih.gov

Mu-opioid receptor (MOR) agonists are primary agents for pain management. mdpi.com As mentioned in the previous section, investigations into multi-target compounds have explored analogs that interact with both sigma-1 and mu-opioid receptors.

The piperidine propionamide derivative, compound 44, which showed potent sigma-1 receptor antagonism, was also found to have high affinity for the μ-opioid receptor, with a Kᵢ value of 2.1 nM. nih.gov This dual activity suggests that such compounds could offer a novel approach to pain treatment, potentially leveraging the synergistic effects of modulating both receptor systems. nih.gov

Table 4: Receptor Affinity of Compound 44

| Receptor | Affinity (Kᵢ) | Reference |

|---|---|---|

| Sigma-1 (σ₁) Receptor | 1.86 nM | nih.gov |

| Mu (μ) Opioid Receptor | 2.1 nM | nih.gov |

Glutamate (B1630785) transporters, also known as excitatory amino acid transporters (EAATs), are crucial for regulating glutamate levels in the brain and terminating excitatory neurotransmission. nih.govnih.gov Dysfunctional glutamate transport is implicated in various neurological diseases. nih.gov

Studies have shown that compounds with a pyrrolidine core can modulate these transporters. For instance, L-trans-pyrrolidine-2,4-dicarboxylate (L-tPDC) is a known glutamate uptake inhibitor. nih.gov Research using this and other inhibitors has demonstrated that perturbing glutamate uptake significantly affects metabolic flux through the Krebs cycle and glutamate/glutamine cycling rates. nih.gov This indicates that the pyrrolidine scaffold, central to N-(pyrrolidin-3-yl)propanamide, is a relevant structure for designing modulators of glutamate transport.

Cellular Pharmacological Responses

The cellular responses to N-(pyrrolidin-3-yl)propanamide analogs are diverse, with significant findings in the areas of anticonvulsant and antineoplastic activities. These compounds have been shown to modulate cellular processes involved in seizure propagation and cancer cell proliferation.

While direct studies on the anticonvulsant activity of N-(pyrrolidin-3-yl)propanamide itself are limited, research on structurally related compounds, particularly those containing a pyrrolidine-2,5-dione moiety, has shown promising results in preclinical seizure models. These studies provide insight into the potential of the pyrrolidine core in the development of new antiepileptic drugs.

Derivatives of pyrrolidine-2,5-dione have demonstrated broad-spectrum anticonvulsant properties in various animal models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard screening models for identifying potential anticonvulsant agents. nih.govnih.govmdpi.com For instance, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides showed robust anticonvulsant activity. nih.gov One of the most potent compounds from this series, compound 14 , exhibited significant efficacy in the MES, scPTZ, and 6 Hz seizure models in mice. nih.gov

Furthermore, in a study of novel alaninamide derivatives, the replacement of a piperazine (B1678402) ring with a pyrrolidin-3-amine moiety was explored. semanticscholar.org While this specific modification led to a decrease in antiseizure activity in that particular series, it highlights the exploration of the pyrrolidin-3-amine structure in the design of CNS-active compounds. semanticscholar.org The anticonvulsant activity of these related compounds underscores the potential of the pyrrolidine scaffold in developing new therapies for epilepsy.

| Compound/Analog Class | Preclinical Model | Observed Anticonvulsant Activity |

|---|---|---|

| 3-Substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | MES, scPTZ, 6 Hz seizure tests (mice) | Broad-spectrum anticonvulsant properties. nih.gov |

| Pyrrolidine-2,5-dione derivatives with thiophene (B33073) ring | MES, 6 Hz, scPTZ seizure tests (mice) | Significant anticonvulsant activity. nih.gov |

| 3-(Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | MES, 6 Hz, scPTZ seizure tests (mice) | Potent anticonvulsant effects. mdpi.com |

| Alaninamide derivatives with pyrrolidin-3-amine moiety | Not specified | Investigated for antiseizure activity. semanticscholar.org |

A significant area of research for N-(pyrrolidin-3-yl)propanamide analogs is their potential as antineoplastic agents, particularly in the context of acute myeloid leukemia (AML). AML is a cancer of the blood and bone marrow characterized by the rapid growth of abnormal white blood cells. nih.gov

A potent and selective FLT3 inhibitor, compound 17 ((Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide), has been discovered and shown to have significant antiproliferative effects on AML cell lines. nih.govacs.org This compound displayed potent inhibitory activity against the FLT3-ITD mutant, a common mutation in AML associated with a poor prognosis. nih.govacs.org

In cellular assays, compound 17 selectively inhibited the proliferation of FLT3-ITD-positive AML cell lines, such as MV4-11 and MOLM-13. nih.govacs.org The half-maximal inhibitory concentration (IC50) values were in the nanomolar range, indicating high potency. nih.govacs.org The antiproliferative activity of this analog highlights the potential of the N-(pyrrolidin-3-yl)propanamide scaffold in the development of targeted therapies for AML.

| Compound | Cell Line | IC50 (nM) | Key Finding |

|---|---|---|---|

| Compound 17 | MV4-11 (FLT3-ITD positive) | 23.5 | Potent and selective inhibition of proliferation. nih.govacs.org |

| Compound 17 | MOLM-13 (FLT3-ITD positive) | 35.5 | Effective against FLT3-ITD mutant AML cells. nih.govacs.org |

The antineoplastic effects of N-(pyrrolidin-3-yl)propanamide analogs are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. These mechanisms are crucial for controlling the growth and spread of cancer cells.

The aforementioned FLT3 inhibitor, compound 17 , was found to induce apoptosis in AML cells. nih.govacs.org Mechanistic studies revealed that this compound strongly inhibited FLT3-mediated signaling pathways, which are critical for the survival and proliferation of leukemia cells. nih.govacs.org Furthermore, treatment with compound 17 led to the arrest of the cell cycle in the sub-G1 phase, which is indicative of apoptosis. nih.govacs.org

Other studies on different classes of compounds have also demonstrated the induction of apoptosis and cell cycle arrest in leukemia cell lines. For example, a new 2,4-dinitrobenzenesulfonamide (B1250028) derivative was shown to induce cell cycle arrest at the G2/M or G0/G1 phase and activate both extrinsic and intrinsic apoptotic pathways in acute leukemia cells. nih.govualberta.caualberta.ca Similarly, the natural product Janerin was found to cause G2/M phase cell cycle arrest and promote apoptosis in a human leukemic cell line. mdpi.com While not direct analogs of N-(pyrrolidin-3-yl)propanamide, these findings illustrate the importance of apoptosis and cell cycle arrest as mechanisms of anticancer activity.

| Compound/Analog | Cell Line | Mechanism |

|---|---|---|

| Compound 17 | MV4-11, MOLM-13 | Inhibition of FLT3 signaling, sub-G1 cell cycle arrest, apoptosis induction. nih.govacs.org |

| 2,4-Dinitrobenzenesulfonamide derivative | K562, Jurkat | G2/M or G0/G1 phase cell cycle arrest, activation of apoptosis. nih.govualberta.caualberta.ca |

| Janerin | THP-1 | G2/M phase cell cycle arrest, promotion of apoptosis. mdpi.com |

Neuroactive Properties and Central Nervous System Research Potential

Analogs of N-(pyrrolidin-3-yl)propanamide have also been investigated for their neuroactive properties and potential applications in central nervous system (CNS) research. The pyrrolidine ring is a common feature in many CNS-active drugs, and modifications to this scaffold can lead to compounds with diverse pharmacological profiles.

A series of N-[(3S)-pyrrolidin-3-yl]benzamides have been identified as novel dual serotonin (B10506) and noradrenaline reuptake inhibitors (SNRIs). nih.govnih.govresearchgate.net One particular compound, PF-184,298 , demonstrated potent SNRI activity with good selectivity over dopamine reuptake. nih.govresearchgate.net This compound also showed favorable drug-like properties, including good in vitro metabolic stability and weak inhibition of cytochrome P450 enzymes, which are important for drug metabolism. nih.govresearchgate.net The ability of these analogs to modulate neurotransmitter levels highlights their potential for the treatment of CNS disorders such as depression and anxiety.

The development of these N-[(3S)-pyrrolidin-3-yl]benzamides as selective noradrenaline reuptake inhibitors (NRIs) has also been explored. nih.gov By modifying the substitution pattern on the benzamide (B126) ring, researchers were able to achieve potent and selective NRI activity. nih.gov One such compound, benzamide 11e , not only showed high potency as an NRI but also demonstrated good CNS penetration in preclinical models. nih.gov These findings underscore the versatility of the N-(pyrrolidin-3-yl) amide scaffold in designing CNS-targeted agents with specific pharmacological profiles.

| Compound/Analog Class | Pharmacological Target/Activity | Potential CNS Application |

|---|---|---|

| N-[(3S)-pyrrolidin-3-yl]benzamides (e.g., PF-184,298) | Serotonin and Noradrenaline Reuptake Inhibition (SNRI) | Depression, Anxiety Disorders. nih.govresearchgate.net |

| N-[(3S)-pyrrolidin-3-yl]benzamides (e.g., Benzamide 11e ) | Selective Noradrenaline Reuptake Inhibition (NRI) | CNS disorders requiring modulation of noradrenergic pathways. nih.gov |

Molecular Mechanisms of Action and Ligand Target Interactions

Computational Molecular Docking Simulations with Target Proteins

Computational molecular docking simulations have been instrumental in visualizing the binding mode of N-(pyrrolidin-3-yl)propanamide-containing compounds within the ATP-binding site of target kinases, such as FLT3. For Compound 17, docking studies were performed using the crystal structure of FLT3, specifically the PDB code 4XUF, to model its interactions within the kinase domain. nih.gov

These simulations typically reveal that the molecule positions itself within the hydrophobic pocket of the ATP-binding site. The propanamide linker allows for a degree of conformational flexibility, enabling the pyrrolidine (B122466) ring and the larger aromatic systems to orient themselves optimally to engage with key amino acid residues. The docking poses suggest that the N-(pyrrolidin-3-yl)propanamide moiety plays a crucial role in anchoring the inhibitor within the active site, facilitating the necessary interactions for potent inhibition.

Quantitative Binding Affinity Determinations

The efficacy of N-(pyrrolidin-3-yl)propanamide-based inhibitors has been quantified through various binding affinity assays. For instance, Compound 17 has demonstrated potent inhibitory activity against the FLT3-ITD (Internal Tandem Duplication) mutant, a key driver in Acute Myeloid Leukemia (AML). nih.govnih.gov

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the reported IC50 values for Compound 17, highlighting its strong affinity for its target.

| Target | IC50 (nM) |

| FLT3-ITD Mutant | 0.8 |

| MV4-11 (FLT3-ITD positive AML cell line) | 23.5 |

| MOLM-13 (FLT3-ITD positive AML cell line) | 35.5 |

These low nanomolar values indicate a high degree of binding affinity and potent inhibitory action, underscoring the significance of the chemical scaffold in achieving effective target engagement. nih.govnih.gov

Analysis of Key Residues and Interaction Hotspots in Target Binding Sites

Analysis of the docked structures, in conjunction with knowledge of kinase-inhibitor interactions, allows for the identification of key amino acid residues and interaction hotspots within the target's binding site. While specific residue interactions for the parent N-(pyrrolidin-3-yl)propanamide are not detailed, the binding mode of derivatives like Compound 17 and other FLT3 inhibitors provides a clear picture of the critical interactions.

Elucidation of Signaling Pathway Modulation (e.g., FLT3-mediated pathways)

Inhibitors based on the N-(pyrrolidin-3-yl)propanamide scaffold have been shown to effectively modulate downstream signaling pathways controlled by their target kinases. In the case of FLT3, ligand binding normally triggers dimerization and autophosphorylation of the receptor, leading to the activation of several pro-survival and proliferative signaling cascades. nih.gov Mutations like FLT3-ITD result in constitutive activation of these pathways, driving leukemogenesis.

Compound 17 has been shown to strongly inhibit these FLT3-mediated signaling pathways. nih.govnih.gov By blocking the ATP-binding site of FLT3, the compound prevents the phosphorylation of the kinase and its downstream targets. This leads to the downregulation of key signaling pathways, including:

STAT5 (Signal Transducer and Activator of Transcription 5): A critical pathway for cytokine signaling and cell proliferation.

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): A central pathway in regulating cell survival, growth, and proliferation.

MAPK/Erk (Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase): A key pathway involved in cell division and differentiation.

The inhibition of these pathways ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells that are dependent on FLT3 signaling. nih.govnih.gov This demonstrates that the molecular interactions of N-(pyrrolidin-3-yl)propanamide-containing compounds at the kinase active site translate into significant effects on cellular signaling and function.

Advanced Research Methodologies Applied to N Pyrrolidin 3 Yl Propanamide Scaffolds

In Vitro Enzyme Activity Assays and Kinetic Characterization

In vitro enzyme activity assays are fundamental in determining the inhibitory or activating effects of a compound on a specific enzyme. While specific enzymatic data for N-(pyrrolidin-3-yl)propanamide is not extensively documented in publicly available literature, studies on analogous compounds provide a framework for the types of assays that would be employed. For instance, derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides have been investigated as potential inhibitors of various enzymes.

Research on similar pyrrolidine-containing compounds often involves assessing their impact on the activity of enzymes such as monoamine oxidases (MAOs), cytochrome P450 (CYP) enzymes, or other therapeutic targets. These assays typically measure the rate of substrate conversion to product in the presence and absence of the test compound.

Kinetic characterization further elucidates the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provides key parameters like the inhibition constant (Kᵢ).

| Parameter | Description | Typical Method |

| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Dose-response curve analysis |

| Kᵢ | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | Michaelis-Menten kinetics |

| Mechanism of Inhibition | Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. | Lineweaver-Burk or Dixon plots |

Detailed kinetic studies on N-(pyrrolidin-3-yl)propanamide itself would be necessary to fully understand its enzymatic interaction profile.

Cell-Based Functional Assays for Receptor Activation and Inhibition

Cell-based functional assays are critical for evaluating a compound's effect on cellular processes, particularly receptor activation and inhibition, in a more physiologically relevant context than simple biochemical assays. For the N-(pyrrolidin-3-yl)propanamide scaffold, these assays would explore its potential as a ligand for various receptors.

Studies on structurally related pyrrolidin-3-yl-N-methylbenzamides have demonstrated their evaluation as histamine (B1213489) H3 receptor antagonists. nih.gov Such studies typically involve cell lines engineered to express the receptor of interest. The functional response, such as changes in intracellular second messenger levels (e.g., cAMP or Ca²⁺), is then measured.

Commonly used cell-based functional assays include:

Reporter Gene Assays: Measure the transcriptional activity of a target gene downstream of receptor activation.

Second Messenger Assays: Quantify changes in intracellular signaling molecules like cAMP or inositol (B14025) phosphates.

Calcium Mobilization Assays: Detect transient increases in intracellular calcium levels upon receptor activation.

The table below summarizes the functional characterization of a representative analog, compound 32 from a study on pyrrolidin-3-yl-N-methylbenzamides as H₃ receptor antagonists. nih.gov

| Assay Type | Target | Compound | Activity (Kᵢ, nM) |

| Receptor Binding | Histamine H₃ Receptor | 32 | 1.5 |

These assays are pivotal in determining the agonist or antagonist properties of a compound and its potency and efficacy at a specific cellular target.

Biophysical Techniques for Ligand-Protein Interaction Characterization

Biophysical techniques provide direct evidence of binding between a small molecule and its protein target, offering valuable insights into the thermodynamics and kinetics of the interaction. While specific biophysical data for N-(pyrrolidin-3-yl)propanamide is scarce, the application of these techniques to similar scaffolds is a standard practice in drug discovery.

Techniques that would be applied to characterize the interaction of N-(pyrrolidin-3-yl)propanamide with a target protein include:

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Surface Plasmon Resonance (SPR): Monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time to determine association (kₐ) and dissociation (kₑ) rate constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to map the binding site of a ligand on a protein and to determine the structure of the ligand-protein complex.

These methods are crucial for validating direct binding and for providing a deeper understanding of the molecular recognition process, which is essential for structure-activity relationship (SAR) studies.

Spectroscopic and Chromatographic Methods for Compound Purity and Characterization in Research

The synthesis of any novel compound for biological testing, including N-(pyrrolidin-3-yl)propanamide, requires rigorous characterization to confirm its identity and purity. Spectroscopic and chromatographic methods are indispensable for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): Used to separate the compound from any impurities and to determine its purity. When coupled with a UV detector, it provides a quantitative measure of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection capabilities of mass spectrometry to identify and quantify the compound and any impurities.

The table below outlines the expected analytical data for a synthesized batch of a pyrrolidine (B122466) derivative, ensuring its suitability for biological assays.

| Analytical Method | Purpose | Expected Outcome for a Pure Sample |

| ¹H NMR | Structural elucidation | Peaks corresponding to all protons with appropriate chemical shifts, multiplicities, and integrations. |

| ¹³C NMR | Structural confirmation | Peaks corresponding to all unique carbon atoms. |

| HRMS | Molecular formula confirmation | Measured mass consistent with the calculated mass to within a few parts per million (ppm). |

| HPLC | Purity determination | A single major peak, typically >95% purity. |

These analytical techniques are fundamental to ensuring the quality and integrity of the research data obtained from biological and biochemical assays.

Future Research Directions and Translational Perspectives for N Pyrrolidin 3 Yl Propanamide

Design and Synthesis of Multi-Target-Directed Ligands Incorporating the Pyrrolidine-Propanamide Moiety

The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex, multifactorial diseases like Alzheimer's. nih.gov The N-(pyrrolidin-3-yl)propanamide moiety serves as a valuable starting point for designing such ligands. The rationale behind MTDLs is to create a single chemical entity that can modulate multiple biological targets involved in a disease's progression. nih.gov

The pyrrolidine-propanamide structure can be systematically modified to confer affinity for various targets. The pyrrolidine (B122466) ring's stereochemistry can be controlled to achieve selectivity, while the propanamide portion can be functionalized to interact with different binding sites. nih.gov For instance, by combining the pyrrolidine-propanamide core with pharmacophores known to inhibit enzymes like acetylcholinesterase (AChE) or bind to receptors implicated in neuroinflammation, researchers can synthesize novel MTDLs. nih.gov This approach aims to create more effective treatments by simultaneously addressing different pathological pathways.

Table 1: Hypothetical Design of Multi-Target-Directed Ligands Based on the N-(pyrrolidin-3-yl)propanamide Scaffold

| Modification to Scaffold | Target 1 | Target 2 | Potential Therapeutic Area |

| Addition of an arylpiperazine moiety | Serotonin (B10506) Receptor | Dopamine (B1211576) Receptor | Schizophrenia, Depression |

| Incorporation of a tacrine-like fragment | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) | Alzheimer's Disease nih.gov |

| Linkage to a hydroxamic acid group | Histone Deacetylase (HDAC) | Protein Kinase | Oncology nih.gov |

| Fusion with a quinoxaline structure | Tyrosine Kinase Receptor | Topoisomerase | Cancer mdpi.com |

Exploration of Novel Therapeutic Avenues in Neurodegenerative Disorders and Oncology

The inherent properties of the pyrrolidine ring make it a privileged scaffold for agents active in the central nervous system (CNS) and for anti-cancer applications. nih.gov

Neurodegenerative Disorders: Derivatives of the pyrrolidine scaffold have been successfully developed as CNS agents. For example, N-[(3S)-pyrrolidin-3-yl]benzamides have been identified as potent and selective noradrenaline reuptake inhibitors that demonstrate good CNS penetration. nih.gov This precedent suggests that analogs of N-(pyrrolidin-3-yl)propanamide could be explored for their potential to modulate various neurotransmitter systems implicated in neurodegenerative diseases. mdpi.com The ability to fine-tune the molecule's lipophilicity and polarity is key to ensuring it can cross the blood-brain barrier effectively. Research in this area could lead to new treatments for conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy, where targets like voltage-gated sodium and calcium channels are relevant. nih.gov

Oncology: The pyrrolidine moiety is a core component of numerous compounds designed for cancer therapy. researchgate.net Its structural diversity allows for the development of molecules that can target a wide range of cancer-related pathways. nih.gov For instance, pyrrolidine derivatives have been synthesized as antagonists of the CXCR4 chemokine receptor, which plays a role in cancer metastasis. nih.gov Other research has focused on creating spiro[pyrrolidine-3,3′-oxindoles] as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for breast cancer treatment. nih.gov The N-(pyrrolidin-3-yl)propanamide framework can be used to design new compounds targeting these and other cancer-associated enzymes and receptors.

Table 2: Research on Pyrrolidine Derivatives in Key Therapeutic Areas

| Therapeutic Area | Specific Target/Mechanism | Example Pyrrolidine Derivative Class | Reference |

| Neurodegeneration | Noradrenaline Reuptake Inhibition | N-[(3S)-pyrrolidin-3-yl]benzamides | nih.gov |

| Neurodegeneration | Anticonvulsant (Voltage-gated channel modulation) | 1,3-disubstituted pyrrolidine-2,5-diones | nih.gov |

| Oncology | CXCR4 Antagonism (Metastasis) | Pyrrolidine-containing piperazine (B1678402) pyrimidines | nih.gov |

| Oncology | HDAC2 and PHB2 Inhibition | Spiro[pyrrolidine-3,3′-oxindoles] | nih.gov |

| Oncology | Sphingosine Kinase 1 (SphK1) Inhibition | 2-(hydroxymethyl)pyrrolidine derivatives | nih.gov |

Development of Advanced Probes for Biological System Interrogation

Chemical probes are essential tools for understanding complex biological systems. They are small molecules designed to selectively interact with a specific protein or pathway, allowing researchers to study its function. The N-(pyrrolidin-3-yl)propanamide scaffold can be adapted to create such probes.

By attaching reporter groups—such as fluorescent dyes, biotin tags, or photo-crosslinkers—to the core structure, scientists can develop probes for various applications. A fluorescently labeled N-(pyrrolidin-3-yl)propanamide analog could be used to visualize the localization of its target protein within cells using microscopy. A biotinylated version could be used in affinity purification experiments to isolate the target protein and its binding partners from cell lysates, helping to elucidate complex protein interaction networks. These tools are invaluable for target validation and for understanding the mechanism of action of new drug candidates derived from the same scaffold.

Table 3: Potential Modifications for Developing Biological Probes

| Attached Reporter Group | Modification Site | Purpose of Probe |

| Fluorescein Isothiocyanate (FITC) | Propanamide nitrogen or pyrrolidine nitrogen | Cellular imaging and target localization |

| Biotin | Terminal end of an extended propanamide chain | Affinity purification and protein pull-down assays |

| Azide or Alkyne Group | Pyrrolidine ring | "Click" chemistry handle for attaching various tags |

| Benzophenone | Aryl substituent on the propanamide | Photo-affinity labeling to covalently link to the target protein |

Overcoming Challenges in Rational Drug Design for Pyrrolidine-Propanamide Analogs

While promising, the rational design of drugs based on the N-(pyrrolidin-3-yl)propanamide scaffold is not without its challenges. mdpi.com A key difficulty lies in achieving a balance between high potency for the intended target and selectivity against off-target proteins to minimize side effects. The stereochemistry of the pyrrolidine ring is a critical factor; different stereoisomers can exhibit vastly different biological profiles, making stereoselective synthesis essential. mdpi.comnih.gov

Another significant hurdle is optimizing the pharmacokinetic properties of the analogs, including their absorption, distribution, metabolism, and excretion (ADME). Poor solubility, rapid metabolism, or an inability to penetrate biological membranes can render an otherwise potent compound ineffective. mdpi.com For CNS-targeted drugs, overcoming the blood-brain barrier is a major design consideration. nih.gov Addressing these challenges requires a multidisciplinary approach, combining computational modeling to predict compound properties with advanced synthetic chemistry to create the designed molecules and extensive in vitro and in vivo testing to validate their performance.

Table 4: Challenges and Strategies in the Rational Drug Design of Pyrrolidine Analogs

| Challenge | Description | Mitigation Strategy |

| Target Selectivity | Achieving high affinity for the desired target while avoiding interaction with other proteins, particularly those with similar binding sites. | Structure-based design using X-ray crystallography and computational docking; systematic structure-activity relationship (SAR) studies. nih.gov |

| Stereocontrol | The pyrrolidine ring has chiral centers, and different stereoisomers can have different activities and toxicities. nih.gov | Asymmetric synthesis using chiral precursors like proline or 4-hydroxyproline; stereoselective cyclization methods. mdpi.com |

| Bioavailability | Poor water solubility or membrane permeability can limit a drug's absorption and distribution in the body. mdpi.com | Modification of functional groups to optimize lipophilicity (LogP); formulation strategies; design of prodrugs. |

| CNS Penetration | For neurodegenerative disorders, the drug must efficiently cross the blood-brain barrier to reach its target in the brain. nih.gov | Reducing molecular weight and polar surface area; introducing lipophilic groups; leveraging active transport mechanisms. |

| Metabolic Stability | Rapid breakdown of the compound by metabolic enzymes (e.g., CYP enzymes) can lead to a short duration of action. | Introducing blocking groups at metabolically labile sites (e.g., fluorine atoms); designing compounds that are poor enzyme substrates. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(pyrrolidin-3-yl)propanamide and its derivatives?

- Methodology : A common approach involves coupling pyrrolidin-3-amine with propanoyl chloride or activated esters under basic conditions. For example, sulfolane and acrylamide have been used as solvents and reactants in analogous syntheses, with heating to 40°C to ensure dissolution and reaction efficiency . Optimization may include dropwise addition of reactants (e.g., acrylamide in DMF) and recrystallization from ethanol for purification .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Use inert atmospheres to prevent oxidation of sensitive intermediates.

Q. How can spectroscopic methods (NMR, X-ray crystallography) be employed to characterize N-(pyrrolidin-3-yl)propanamide?

- Methodology :

- NMR : Assign peaks using - and -NMR to confirm the pyrrolidine ring protons (δ ~2.5–3.5 ppm) and propanamide carbonyl (δ ~170 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Refinement with riding hydrogen atoms (C–H = 0.93–0.97 Å, N–H = 0.86 Å) ensures accurate structural determination .

- Validation : Compare experimental data with computational predictions (e.g., DFT calculations).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of N-(pyrrolidin-3-yl)propanamide derivatives for kinase inhibition?

- Case Study : Substitution at the pyrrolidine nitrogen (e.g., fluorination at the 4-position) enhances binding to kinase active sites, as seen in JAK inhibitors . Introduce aryl or heteroaryl groups to the propanamide chain to modulate lipophilicity and target engagement .

- Experimental Design : Synthesize analogs with systematic substitutions (e.g., methyl, halogen, morpholine) and assay against kinase panels. Use molecular docking to predict binding poses with JAK or KIFC1 .

Q. What computational strategies are effective for predicting the biological targets of N-(pyrrolidin-3-yl)propanamide derivatives?

- Approach :

- Pharmacophore Modeling : Map hydrogen bond acceptors (amide carbonyl) and hydrophobic regions (pyrrolidine ring) to align with targets like GPR183 or EGFR .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with oxysterol-binding domains) to assess stability and residence time .

- Validation : Cross-validate predictions with in vitro binding assays (e.g., SPR or radioligand displacement).

Q. How can contradictions in bioactivity data due to stereochemistry be resolved?

- Example : The (3R,4R)-fluoropyrrolidine configuration in EGFR inhibitors significantly impacts potency compared to (3S,4S) isomers .

- Resolution :

- Chiral Separation : Use HPLC with chiral stationary phases (e.g., amylose-based columns).

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen epoxidation) to isolate enantiomers.

- Biological Testing : Compare IC values of isolated enantiomers in cellular assays .

Q. What strategies address discrepancies in SAR studies for N-(pyrrolidin-3-yl)propanamide-based inhibitors?

- Case Analysis : For KIFC1 inhibitors like AZ82, substituents on the pyridine ring (e.g., trifluoromethoxy groups) improve potency, while bulky groups on the thiophene moiety reduce solubility .

- Methodology :

- Fragment-Based Screening : Identify critical pharmacophores using X-ray crystallography.

- Free Energy Perturbation (FEP) : Quantify the impact of substituents on binding affinity .

Data Analysis and Optimization

Q. How can in silico toxicity profiling improve the development of N-(pyrrolidin-3-yl)propanamide derivatives?

- Tools : Use platforms like ADMET Predictor™ or ProTox-II to assess hepatotoxicity, CYP inhibition, and hERG liability.

- Application : Prioritize derivatives with low predicted CYP3A4 inhibition (critical for avoiding drug-drug interactions) .

Q. What experimental controls are essential in assessing metabolic stability of these compounds?

- Protocol :

- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor. Monitor degradation via LC-MS/MS.

- Control Compounds : Include verapamil (high clearance) and propranolol (moderate stability) as benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.